Cas no 17912-87-7 (Myricitrin)
Myricitrin Chemical and Physical Properties
Names and Identifiers
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- 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-benzopyran-4-one
- Myricitrin
- 4H-1-Benzopyran-4-one,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-
- Myricetin 3-Rhamnoside
- Myricetrin
- MYRICITRIN(MYRICETIN-3-O-RHAMNOSIDE)(P)
- 3,3',4',5,5',7-Hexahydroxyflavone 3-O-Rhamnoside
- 3,3′,4′,5,5′,7-Hexahydroxyflavone 3-O-rhamnoside
- Myricetin 3-O-α-L-rhamnopyranoside
- Myricetin 3-O-rhamnoside
- Myricitroside
- Myricetin-3-rhamnoside
- 5,7-Dihydroxy-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-pyran-2-yloxy)-2-(3,4,5-trihydroxy-phenyl)-1-benzopyran-4-one
- [ "" ]
- MIRICITRIN
- Myricitrine
- CANNABISCITRIN
- MYRICITRIN WITH HPLC
- Myricitrin(Myricitrine)
- MYRICITRIN HPLC 98+%
- Myricetol 3-rhamnoside
- Myricetin 3-O-alpha-L-rhamnopyranoside
- 5Z0ZO61WPJ
- MLS000574998
- NSC19803
- SMR000232363
- Myricetin 3-O-alpha-L-rhamnoside
- 3-((6-Deoxy-alpha-L-mannopyranosyl)oxy)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-benzopyran-4-one
- Myricitrin (8
- FT-0630445
- SCHEMBL22788153
- CHEMBL1599224
- Flavone,3,3',4',5,5',7-hexahydroxy-,3-rhamnoside
- MLS000737865
- BDBM115130
- DCYOADKBABEMIQ-UHFFFAOYSA-N
- Myricetin-3-O-alpha-L-rhamnoside
- SCHEMBL13240936
- Flavone,3',4',5,5',7-hexahydroxy-,3-rhamnoside
- Rhamnoside,myricetin-3
- Myricitrin (8CI)
- 5,7-dihydroxy-3-(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-2-(3,4,5-trihydroxyphenyl)chromone
- DTXSID60864807
- 5,7-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one
- Myricetin 3-O-L-rhamnoside
- Myricetin 3-O-.alpha.-L-rhamnopyranoside
- 5,7-Dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-3-yl 6-deoxyhexopyranoside
- Myricetin 3-O-.alpha.-L-rhamnoside
- 5,7-dihydroxy-3-(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one
- HMS2269N23
- 5,7-dihydroxy-3-[(3,4,5-trihydroxy-6-methyl-2-oxanyl)oxy]-2-(3,4,5-trihydroxyphenyl)-1-benzopyran-4-one
- NCI60_001649
- 3-[6-methyl-3,4,5-tris(oxidanyl)oxan-2-yl]oxy-5,7-bis(oxidanyl)-2-[3,4,5-tris(oxidanyl)phenyl]chromen-4-one
- SMR000528196
- HMS3651A20
- cid_5352000
- HMS3332B17
- Myricetin-3-O-α-L-rhamnopyranoside
- MLSMR
- Myricetrin 3-O-α-rhamnosylmyricetin
- 3,3',4',5,5',7-Hexahydroxyflavone 3-rhamnoside
- ConMedNP.635
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- MDL: MFCD00016930
- Inchi: 1S/C21H20O12/c1-6-14(26)17(29)18(30)21(31-6)33-20-16(28)13-9(23)4-8(22)5-12(13)32-19(20)7-2-10(24)15(27)11(25)3-7/h2-6,14,17-18,21-27,29-30H,1H3
- InChI Key: DCYOADKBABEMIQ-UHFFFAOYSA-N
- SMILES: O1C(C(C(C(C1C)O)O)O)OC1C(C2C(=CC(=CC=2OC=1C1C=C(C(=C(C=1)O)O)O)O)O)=O
Computed Properties
- Exact Mass: 464.09500
- Monoisotopic Mass: 464.09547607 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 33
- Rotatable Bond Count: 3
- Complexity: 760
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 207
- Molecular Weight: 464.4
- Surface Charge: 0
- Tautomer Count: 195
- XLogP3: 0.5
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.8800
- Melting Point: 197°C(lit.)
- Boiling Point: 896.6°C at 760 mmHg
- Flash Point: 315.7±27.8 °C
- Refractive Index: 1.805
- Solubility: Practically insoluble to insoluble
- PSA: 210.51000
- LogP: 0.19430
- FEMA: 4491 | MYRICITRIN
Myricitrin Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 24/25
- Storage Condition:2-8°C
Myricitrin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M2361-50MG |
Myricitrin |
17912-87-7 | >98.0%(HPLC) | 50mg |
¥490.00 | 2024-04-17 | |
| ChemFaces | CFN99840-20mg |
Myricitrin |
17912-87-7 | >=98% | 20mg |
$40 | 2021-07-22 | |
| S e l l e c k ZHONG GUO | S2327-2mg |
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17912-87-7 | 99.77% | 2mg |
¥630.63 | 2023-09-16 | |
| S e l l e c k ZHONG GUO | S2327-5mg |
Myricitrin |
17912-87-7 | 99.77% | 5mg |
¥896.21 | 2023-09-16 | |
| S e l l e c k ZHONG GUO | S2327-25mg |
Myricitrin |
17912-87-7 | 99.77% | 25mg |
¥2417.89 | 2023-09-16 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0786-20mg |
Myricitrin |
17912-87-7 | HPLC≥98% | 20mg |
¥120元 | 2023-09-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000510-20mg |
Myricitrin |
17912-87-7 | 98% | 20mg |
¥36 | 2024-05-25 | |
| ChemScence | CS-0007883-250mg |
Myricitrin |
17912-87-7 | 99.64% | 250mg |
$47.0 | 2021-09-02 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 91255-1MG |
Myricitrin |
17912-87-7 | 1mg |
¥923.89 | 2023-10-01 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 91255-5MG |
Myricitrin |
17912-87-7 | 5mg |
¥3312.04 | 2023-10-01 |
Myricitrin Suppliers
Myricitrin Related Literature
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Borhane E. C. Ziani,Lillian Barros,Ali Z. Boumehira,Khaldoun Bachari,Sandrina A. Heleno,Maria Jose Alves,Isabel C. F. R. Ferreira Food Funct. 2018 9 149
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Wahiba Rached,Malika Bennaceur,Lillian Barros,Ricardo C. Calhelha,Sandrina Heleno,Maria José Alves,Ana Maria Carvalho,Abderrazak Marouf,Isabel C. F. R. Ferreira Food Funct. 2017 8 3111
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Giuseppina Negri,Daniella Calló,Brayan Jonas Mano-Sousa,Joaquim Maurício Duarte-Almeida,Elisaldo de Araujo Carlini,Ricardo Tabach Food Funct. 2022 13 2606
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Navnidhi Chhikara,Ravinder Kaur,Sundeep Jaglan,Paras Sharma,Yogesh Gat,Anil Panghal Food Funct. 2018 9 6096
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Sheraz A. K. Tanoli,Nazish U. Tanoli,Tatiani M. Bondancia,Saman Usmani,Zaheer Ul-Haq,Jo?o B. Fernandes,Sérgio S. Thomasi,Antonio G. Ferreira RSC Adv. 2015 5 23431
Additional information on Myricitrin
Introduction to Myricitrin (CAS No. 17912-87-7) and Its Recent Research Applications
Myricitrin, a naturally occurring flavonoid glycoside, is widely recognized for its significant pharmacological properties. With the chemical formula C₂₇H₂₄O₁₅ and a molecular weight of 576.49 g/mol, Myricitrin (CAS No. 17912-87-7) is primarily found in various plant species, particularly in the genus *Myrica* and *Morus*. This compound has garnered considerable attention in the field of pharmaceutical research due to its multifaceted biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The structural complexity of Myricitrin, characterized by its flavonolignan backbone, contributes to its unique interaction with biological targets, making it a promising candidate for therapeutic development.
The chemical structure of Myricitrin consists of a quercetin moiety linked to a phenolic acid via a glycosidic bond. This arrangement enhances its solubility and bioavailability, which are critical factors in drug formulation and delivery. Recent studies have highlighted the role of Myricitrin in modulating various cellular pathways, particularly those involved in oxidative stress and inflammation. Its potent antioxidant properties stem from its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
In the realm of oncology, Myricitrin has shown remarkable promise as an anticancer agent. Preclinical studies have demonstrated its ability to induce apoptosis in cancer cells while sparing healthy cells, making it an attractive option for developing targeted therapies. The mechanisms underlying this effect involve the inhibition of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in malignancies. Additionally, Myricitrin has been observed to enhance the efficacy of conventional chemotherapeutic agents, suggesting its potential as a synergistic adjuvant in cancer treatment regimens.
Another area where Myricitrin has made significant strides is in neuroprotection. Emerging research indicates that this flavonoid glycoside can cross the blood-brain barrier and exert protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to inhibit beta-amyloid aggregation and reduce tau hyperphosphorylation has been particularly noteworthy. These findings are supported by animal models, which show that Myricitrin administration can improve cognitive function and mitigate neuronal damage caused by oxidative stress and inflammation.
The anti-inflammatory properties of Myricitrin have also been extensively studied. Chronic inflammation is a hallmark of numerous diseases, including cardiovascular disorders, diabetes, and autoimmune conditions. By inhibiting key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, Myricitrin helps modulate the inflammatory response at both the cellular and molecular levels. This has led to investigations into its potential use in managing inflammatory bowel disease (IBD) and rheumatoid arthritis (RA), with promising preliminary results.
Recent advancements in metabolomics have further elucidated the pharmacokinetic profile of Myricitrin. Studies using high-resolution mass spectrometry have revealed that this compound undergoes extensive metabolic conversion within the body, primarily through Phase II conjugation reactions involving glucuronidation and sulfation. These metabolic pathways enhance its solubility and prolong its half-life, contributing to its therapeutic efficacy. Additionally, research has identified specific enzymes responsible for these transformations, providing insights into potential drug-drug interactions and individual variability in response to Myricitrin therapy.
The agricultural sector has also benefited from the exploration of Myricitrin's properties. As a natural compound with antimicrobial activity, it has been investigated as a potential alternative to synthetic pesticides in crop protection. Field trials have shown that formulations containing Myricitrin can effectively control fungal infections without harming beneficial microorganisms or human health. This aligns with the growing demand for sustainable agricultural practices that minimize environmental impact while ensuring food security.
In conclusion, Myricitrin (CAS No. 17912-87-7) represents a versatile natural product with broad therapeutic potential across multiple disease areas. Its unique chemical structure and multifaceted biological activities make it an invaluable asset in modern medicine. As research continues to uncover new applications for this flavonoid glycoside, it is likely to play an increasingly significant role in both clinical practice and drug development strategies.